molecular formula C11H15NO4 B8572584 Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid CAS No. 29009-41-4

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

Cat. No. B8572584
Key on ui cas rn: 29009-41-4
M. Wt: 225.24 g/mol
InChI Key: OQWSDRWPCLZAFU-UHFFFAOYSA-N
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Patent
US04814215

Procedure details

this polymer material was produced by adding to 320g xylene at 100° C. the monomer solution and a catalyst solution over a period of 3 hours. The monomer solution contained 2.900g ethyl acrylate, 76g acrylonitrile, 76g acrylic acid and 3g laurylmercaptan. The catalyst solution contained 26g laurylperoxide and 7g butylperbenzoate in 273g of xylene. The material was highly viscous with comonomer proportions of 95:2.5:2.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
273g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
320g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
2.9 g
Type
reactant
Reaction Step Seven
[Compound]
Name
76g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
76g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
26g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8](#[N:11])[CH:9]=[CH2:10].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14].C(S)CCCCCCCCCCC.C(OOCCCCCCCCCCCC)CCCCCCCCCCC.C(OOC(=O)C1C=CC=CC=1)CCC>C1(C)C(C)=CC=CC=1>[CH2:6]([O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH3:7].[C:12]([OH:16])(=[O:15])[CH:13]=[CH2:14].[C:8](#[N:11])[CH:9]=[CH2:10] |f:7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OOCCCCCCCCCCCC
Step Two
Name
7g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OOC(C1=CC=CC=C1)=O
Step Four
Name
273g
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
320g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Seven
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Eight
Name
76g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Ten
Name
76g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Twelve
Name
3g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Step Fourteen
Name
26g
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this polymer material was produced

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)OC(C=C)=O.C(C=C)(=O)O.C(C=C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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